Cas no 122852-75-9 (2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one)

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is a heterocyclic compound featuring a fused pyridoindole core structure. This scaffold is of significant interest in medicinal chemistry due to its potential as a building block for biologically active molecules. The presence of both indole and pyridine moieties offers versatility in synthetic applications, particularly in the development of pharmaceuticals targeting central nervous system disorders. Its rigid, planar structure facilitates interactions with aromatic residues in protein binding sites, enhancing binding affinity. The methyl substitution at the 5-position may influence metabolic stability and selectivity. This compound serves as a valuable intermediate for researchers exploring novel therapeutic agents, particularly in neuropharmacology and oncology.
2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one structure
122852-75-9 structure
Product Name:2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one
CAS No:122852-75-9
MF:C12H12N2O
MW:200.236482620239
MDL:MFCD08458716
CID:63639
PubChem ID:11790213
Update Time:2025-10-28

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one Chemical and Physical Properties

Names and Identifiers

    • 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one
    • 1H-PYRIDO[4,3-B]INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-5-METHYL-
    • 2,3,4,5-TETRA-HYDRO-5-METHYL-1H-PYRIDO[4,3-B]INDOL-1-ONE(ETHAMBUTOL)
    • 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one
    • 2,3,3',4,4',5-HEXACDE
    • Alosetron InterMediates
    • 1HPYRIDO[4,3B]INDOL1ONE,2,3,4,5TETRAHYDRO5METHYL
    • 2,3,4,5TETRAHYDRO5METHYL1HPYRIDO[4,3B]INDOL1ONE(ETHAMBUTOL)
    • N-(4-Methyl-2,3-dihydrocyclopenta[b]indol-1-ylidene)hydroxylaMine
    • 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1-one
    • 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido-[4,3-b] indol-1-one
    • 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indole-1-one
    • PubChem20610
    • PYR017
    • GLHMAFAXJJECMG-UHFFFAOYSA-N
    • BCP08835
    • CHEMBL4459534
    • FT-0653907
    • UNII-LNH9DX7PRV
    • Q-200162
    • LNH9DX7PRV
    • 2,3,4,5-Tetrahydro-5-methyl-1h-pyrido[4,3-b]-indol-1-one
    • MFCD08458716
    • 2-AMINO-2-DEOXY-GUANOSINE
    • 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-5-methyl-
    • AC-31047
    • AC-20403
    • 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indol-1-one
    • SCHEMBL918
    • 5-Methyl-2,3,4,5-tetrahydro-pyrido[4,3-b]indol-1-one
    • DTXSID70472831
    • CS-14150
    • C12126
    • 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido(4,3-b)indol-1-one
    • CS-M0015
    • 122852-75-9
    • AKOS015850900
    • 5-methyl-3,4-dihydro-2H-pyrido[4,3-b]indol-1(5H)-one
    • 4-Methyl-5-imidazolemethanolhydrochloride
    • DB-000696
    • 5-METHYL-2H,3H,4H-PYRIDO[4,3-B]INDOL-1-ONE
    • DTXCID10423645
    • 602-898-5
    • FT55655
    • 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one
    • MDL: MFCD08458716
    • Inchi: 1S/C12H12N2O/c1-14-9-5-3-2-4-8(9)11-10(14)6-7-13-12(11)15/h2-5H,6-7H2,1H3,(H,13,15)
    • InChI Key: GLHMAFAXJJECMG-UHFFFAOYSA-N
    • SMILES: O=C1C2C3C=CC=CC=3N(C)C=2CCN1

Computed Properties

  • Exact Mass: 200.09500
  • Monoisotopic Mass: 200.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.316
  • Boiling Point: 508.047°C at 760 mmHg
  • Flash Point: 261.057°C
  • Refractive Index: 1.686
  • PSA: 34.03000
  • LogP: 1.79300

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one Pricemore >>

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Additional information on 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido4,3-bindol-1-one

Professional Introduction to 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (CAS No. 122852-75-9)

2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one, identified by its Chemical Abstracts Service (CAS) number 122852-75-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridobenzodiazepine class, a structurally diverse group known for its potential biological activities. The unique arrangement of nitrogen atoms and the presence of a methyl group at the 5-position contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery.

The structure of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one features a fused bicyclic system consisting of a pyridine ring connected to a benzodiazepine-like core. This framework is reminiscent of several bioactive molecules that have demonstrated efficacy in treating neurological and cardiovascular disorders. The presence of the tetrahydropyridine moiety enhances the compound's solubility and metabolic stability, which are critical factors in drug development. Additionally, the methyl substituent at the 1-position introduces additional conformational flexibility, allowing for diverse interactions with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of pyrido[4,3-b]indole derivatives. These compounds have shown promise in various preclinical studies due to their ability to modulate key signaling pathways involved in inflammation, pain perception, and neurotransmission. Specifically, derivatives of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one have been investigated for their potential role in treating chronic pain conditions. Research indicates that this scaffold can interact with μ-opioid receptors and other G-protein coupled receptors (GPCRs), leading to analgesic effects with potentially reduced side effects compared to traditional opioids.

One of the most compelling aspects of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one is its versatility as a chemical building block. The compound's reactive sites allow for further functionalization through various synthetic methodologies, enabling the creation of novel analogs with enhanced pharmacological profiles. For instance, modifications at the nitrogen atoms or the aromatic ring can lead to compounds with improved binding affinity or selectivity for specific biological targets. This adaptability makes it an attractive candidate for structure-based drug design initiatives.

Recent advancements in computational chemistry have further accelerated the exploration of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one derivatives. Molecular docking studies have identified key interactions between this compound and enzymes involved in metabolic disorders. These findings suggest that it may have therapeutic applications in managing conditions such as diabetes and hyperlipidemia by modulating key enzymes like PPARγ (Peroxisome Proliferator-Activated Receptor gamma). Such insights are derived from high-throughput virtual screening efforts that leverage advanced algorithms to predict binding affinities and pharmacokinetic properties.

The synthesis of 2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by reduction steps to introduce the tetrahydropyridine ring. The use of palladium-catalyzed cross-coupling reactions has also been reported as an efficient method for constructing the core heterocyclic system. These synthetic strategies highlight the compound's synthetic accessibility and its suitability for large-scale production if needed.

In conclusion,2,3,4,5-Tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-1-one (CAS No. 122852-75-9) represents a promising scaffold for pharmaceutical development with diverse biological activities and synthetic flexibility. Its unique structural features make it an excellent candidate for further exploration in drug discovery programs targeting neurological disorders, chronic pain, metabolic diseases, and other therapeutic areas where modulating GPCR signaling is relevant. As research continues to uncover new applications for this compound, its significance in medicinal chemistry is expected to grow significantly.

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